3-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Description
The compound “3-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are known for their pharmaceutical and biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, quinolines can be synthesized using various methods . One common method is the reaction of anilines with malonic acid equivalents .Molecular Structure Analysis
The compound contains a quinoline moiety, which can display different tautomeric forms . The structure of the compound would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis
Quinolines can undergo various chemical reactions, including condensation reactions . The specific reactions that “3-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” can undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” would depend on its specific molecular structure. Quinolines generally are crystalline and aromatic .Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds structurally related to 3-chloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been synthesized and evaluated for their antimicrobial properties. For instance, new quinazolines with potential antimicrobial activity against bacteria such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus have been developed, indicating a promising avenue for the development of new antibacterial and antifungal agents (Desai, Shihora, & Moradia, 2007).
Chemical Synthesis and Catalysis
The dimerization of benzamides, including those with the aminoquinoline moiety, has been promoted using cobalt catalysts. This method showcases the compound's role in facilitating novel synthetic pathways for benzamide derivatives, which could be crucial in the synthesis of complex molecules for various applications (Grigorjeva & Daugulis, 2015).
Anti-inflammatory and Antibacterial Properties
Another area of research involves the synthesis of quinoline-attached furan-2(3H)-ones, demonstrating significant anti-inflammatory and antibacterial activities. These compounds offer a dual-functional approach to addressing inflammatory diseases and bacterial infections, with a reduced risk of gastrointestinal toxicity and lipid peroxidation, highlighting their therapeutic potential (Alam et al., 2011).
Tautomerism Studies
Studies on tautomerism in side-chain derivatives of N-heterocycles, including quinoline derivatives, provide insight into the chemical behavior of these compounds under different conditions. Understanding tautomeric equilibria is essential for the development of pharmaceuticals and materials with specific desired properties (Mondelli & Merlini, 1966).
properties
IUPAC Name |
3-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-6-7-13(2)18-17(12)11-15(20(25)23-18)8-9-22-19(24)14-4-3-5-16(21)10-14/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKDUQHSJPJBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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